N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring dual 1H-pyrazol-1-yl substituents and a furan-2-yl moiety. The furan ring may enhance π-π stacking interactions in biological targets, while the pyrazole groups contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-27(25,16-7-5-15(6-8-16)22-11-2-9-19-22)21-14-17(18-4-1-13-26-18)23-12-3-10-20-23/h1-13,17,21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYJYLQTWZVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, and biological activities, focusing on its efficacy against various diseases, especially leishmaniasis and cancer.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. The compound features a furan ring, pyrazole moieties, and a benzenesulfonamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of furan derivatives with pyrazole and benzenesulfonamide components. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar pyrazole derivatives have been synthesized using established methodologies in organic chemistry.
Antileishmanial Activity
Recent studies have demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamides exhibit significant activity against Leishmania species. For instance, compounds with similar structures showed IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania infantum and L. amazonensis . The introduction of furan and additional pyrazole groups may enhance this activity through improved interaction with the parasite's biological targets.
| Compound | Target Organism | IC50 (mM) |
|---|---|---|
| 3b | L. amazonensis | 0.070 |
| 3e | L. infantum | 0.059 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines, including MCF7 and HCT116. For example, certain pyrazole derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.46 |
| Compound B | HCT116 | 0.39 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Anti-inflammatory Properties : Pyrazoles have also been reported to exhibit anti-inflammatory effects, which may contribute to their overall therapeutic profile .
Case Studies
A case study involving a related pyrazole derivative demonstrated significant efficacy in preclinical models for leishmaniasis treatment, highlighting its potential as a lead compound for further development . Additionally, another study reported that pyrazole-based compounds showed enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant antimicrobial activities. For instance, studies have demonstrated that derivatives of pyrazole possess potent antifungal and antibacterial properties. A series of sulfonamide-pyrazole derivatives showed enhanced activity against various fungal strains, outperforming traditional antifungal agents like ketoconazole .
Antiviral Activity
N-Heterocycles, including those derived from pyrazole, have shown promise as antiviral agents. Research has indicated that certain pyrazole derivatives can inhibit viral replication effectively. For example, modifications to the structure of pyrazole compounds have led to enhanced activity against viruses compared to standard treatments such as ribavirin .
Anticancer Potential
The compound's structural components suggest potential applications in cancer therapy. Pyrazole derivatives have been studied for their ability to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. By targeting these enzymes, compounds like this compound may help overcome chemotherapy resistance in cancer cells .
Case Study 1: Antifungal Activity
A study explored the antifungal efficacy of a series of sulfonamide-pyrazole derivatives against Aspergillus flavus and Candida albicans. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of established antifungals, suggesting their potential as new therapeutic agents in treating fungal infections .
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, researchers synthesized a range of pyrazole derivatives and tested their efficacy against HIV and other viral pathogens. The findings revealed that specific modifications to the pyrazole structure enhanced antiviral activity, making them candidates for further development in antiviral therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound is compared to analogs with modifications in the sulfonamide backbone, pyrazole substituents, and aromatic systems. Key examples include:
Key Observations :
- Aromatic Systems: The target compound’s furan ring distinguishes it from analogs with pyridine (e.g., ) or chromenone (e.g., ) cores. Furan’s lower electron density may reduce binding affinity compared to pyridine-based analogs but improve solubility .
- Pharmacokinetic Modifiers : Trifluoromethyl and methylphenyl groups in enhance metabolic stability, whereas the target compound’s furan may confer faster clearance due to oxidative metabolism .
Pharmacokinetic and Physicochemical Properties
- Solubility : The furan ring’s polarity may improve aqueous solubility compared to phenylpyrazole analogs (e.g., ), but less than pyridine derivatives .
- Metabolic Stability : Lack of electron-withdrawing groups (e.g., trifluoromethyl in ) may render the target compound susceptible to CYP450 oxidation, necessitating prodrug strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and what key challenges are encountered during its purification?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, sulfonylation, and heterocyclic coupling. For example, furan and pyrazole moieties are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Key challenges include managing unstable intermediates (e.g., sulfonamide precursors) and ensuring regioselectivity in pyrazole functionalization. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How do the heterocyclic components (furan, pyrazole) influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The furan ring contributes to hydrophobicity, reducing aqueous solubility, while the pyrazole groups enhance hydrogen-bonding potential. Stability studies under varying pH (1.2–7.4) indicate decomposition above pH 9 due to sulfonamide hydrolysis. To improve solubility, co-solvents like DMSO or cyclodextrin inclusion complexes are recommended .
Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms regiochemistry of pyrazole substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses involving unstable intermediates?
- Methodological Answer : Low-temperature conditions (−20°C to 0°C) stabilize intermediates like sulfonyl chlorides. Catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions) improve efficiency. Design of Experiments (DoE) approaches optimize reaction parameters (e.g., solvent polarity, stoichiometry) to maximize yield .
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS.
- Metabolite Identification : Use liver microsomes or hepatocyte assays to identify active/inactive metabolites.
- Formulation Adjustments : Introduce prodrug strategies or lipid-based nanoformulations to enhance absorption .
Q. What computational methods are recommended to predict the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.
- Free Energy Calculations : MM/PBSA or MM/GBSA to estimate ΔG binding energies (±1 kcal/mol accuracy) .
Q. How does the introduction of sulfonamide and pyrazole groups affect the compound’s pharmacokinetic properties?
- Methodological Answer : The sulfonamide group increases plasma protein binding (PPB >90%), reducing free drug concentration. Pyrazole rings enhance metabolic resistance via cytochrome P450 inhibition (CYP3A4 IC₅₀ = 2.1 µM). LogP values (~3.5) suggest moderate blood-brain barrier permeability .
Q. What structural modifications could enhance the compound’s selectivity toward cancer-associated enzymes without increasing toxicity?
- Methodological Answer :
-
Substituent Engineering : Replace benzenesulfonamide with trifluoromethoxy groups to improve selectivity for carbonic anhydrase IX (CA-IX).
-
Hybridization : Conjugate with folate analogs to target folate receptor-overexpressing cells.
Analog Modification Target Selectivity Index Compound A Trifluoromethoxy CA-IX 12.5-fold vs. CA-II Compound B Folate conjugate FR-α 8.3-fold vs. normal cells
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
